13,14-dihydro-15-keto Prostaglandin D1

Platelet Aggregation Prostaglandin Pharmacology Hemostasis

13,14-dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a prostanoid derived from prostaglandin D1 (PGD1). It is classified as a theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA) that has not been isolated as a natural product.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
Cat. No. B581925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-15-keto Prostaglandin D1
Synonyms13,14-dihydro-15-keto PGD1
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1
InChIKeyWTCAXDJXNVRHRC-KURKYZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13,14-dihydro-15-keto Prostaglandin D1: A Theoretical PGD1 Metabolite for Platelet Aggregation Research


13,14-dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a prostanoid derived from prostaglandin D1 (PGD1) [1]. It is classified as a theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA) that has not been isolated as a natural product . The compound is primarily characterized as an inhibitor of ADP-induced platelet aggregation in human systems .

Theoretical metabolite identity – not isolated as a natural product
Supports targeted PGD1 metabolic pathway studies
ADP-induced platelet aggregation inhibitor research tool
Enables dose-response calibration in human platelet assays
Organic-solvent soluble profile for in vitro formulation
High DMF/ethanol solubility guides stock preparation

Why 13,14-dihydro-15-keto Prostaglandin D1 Cannot Be Substituted by Other Prostaglandin Metabolites


13,14-dihydro-15-keto Prostaglandin D1 exhibits a distinct pharmacological profile compared to other prostaglandins. While PGD2 shows potent inhibition of platelet aggregation, 13,14-dihydro-15-keto PGD1 is approximately 10-fold less potent [1]. Furthermore, its metabolic origin as a theoretical derivative of PGD1 differentiates it from other 13,14-dihydro-15-keto prostaglandins, which may possess unique receptor selectivity and biological activities [2]. Substitution with generic prostaglandins would introduce uncontrolled variability in experimental outcomes, particularly in studies requiring specific modulation of the PGD1 metabolic pathway or precise calibration of anti-aggregatory responses.

Metabolic pathway specificity As a theoretical PGD1 metabolite, substitution with naturally occurring prostaglandins may confound 15-hydroxy PG dehydrogenase pathway readouts.
Potency context may not transfer PGD2 exhibits higher anti-aggregatory potency; using it as a substitute may shift dose-response interpretation and requires re-calibration.
Receptor selectivity may differ Other 13,14-dihydro-15-keto prostaglandins possess distinct selectivity profiles, which can alter pathway-specific experimental outcomes.

Quantitative Evidence for the Differentiation of 13,14-dihydro-15-keto Prostaglandin D1 in Platelet Aggregation Assays


Inhibition of ADP-Induced Human Platelet Aggregation: 13,14-dihydro-15-keto PGD1 vs. PGD2

13,14-dihydro-15-keto Prostaglandin D1 inhibits ADP-induced platelet aggregation in human systems with an IC50 of 320 ng/ml, which is approximately 10-fold less potent than prostaglandin D2 (PGD2) . This difference highlights the functional impact of the 15-keto and 13,14-dihydro modifications on the PGD1 scaffold.

ADP-Induced Platelet Aggregation
Head-to-head
IC50 = 320 ng/ml vs. PGD2 ~32 ng/ml (approx. 10-fold difference)
Supports dose-response calibration with a moderate pathway inhibitor
Human platelet assay context; data to verify independently
Platelet Aggregation Prostaglandin Pharmacology Hemostasis

Metabolic Origin and Theoretical Status: 13,14-dihydro-15-keto PGD1 as a Non-Isolated Metabolite

13,14-dihydro-15-keto PGD1 is the theoretical metabolite of prostaglandin D1 (PGD1) via the 15-hydroxy PG dehydrogenase metabolic pathway . Unlike PGD1 itself or other naturally occurring prostaglandins, this compound has not been isolated as a natural product, underscoring its value as a research tool for investigating theoretical metabolic intermediates.

Metabolic Origin
Class-level
Theoretical PGD1 metabolite via 15-hydroxy PG dehydrogenase; not isolated naturally
Enables 15-hydroxy PG dehydrogenase pathway investigation without endogenous background
Literature-based metabolic pathway inference
Prostaglandin Metabolism Lipid Biochemistry DGLA Pathway

Solubility Profile: 13,14-dihydro-15-keto PGD1 in Organic Solvents

13,14-dihydro-15-keto Prostaglandin D1 exhibits high solubility in DMF and ethanol (50 mg/mL with sonication) compared to PBS (pH 7.2) where solubility is limited to 2 mg/mL [1]. This solubility profile is characteristic of lipophilic prostaglandins and should inform solvent selection for in vitro assays.

Solubility Profile
Supporting evidence
DMF/ethanol: 50 mg/mL; PBS: 2 mg/mL (25-fold difference)
Guides solvent choice to avoid precipitation in aqueous buffers
Sonication recommended; supplier-reported data
Solubility Prostaglandin Formulation In Vitro Assays

Primary Research and Industrial Use Cases for 13,14-dihydro-15-keto Prostaglandin D1


Calibrating Platelet Aggregation Inhibition in Human In Vitro Systems

Given its defined IC50 of 320 ng/ml for ADP-induced platelet aggregation, 13,14-dihydro-15-keto PGD1 serves as a reliable, moderately potent inhibitor in human platelet studies. Researchers can use this compound to establish dose-response relationships for antiplatelet agents or to investigate the PGD1 metabolic pathway's role in hemostasis [1].

Probing the 15-Hydroxy PG Dehydrogenase Pathway

As the theoretical metabolite of PGD1 via the 15-hydroxy PG dehydrogenase pathway, this compound is uniquely suited for enzymatic studies. It can be used as a reference standard to validate assays measuring 15-hydroxy PG dehydrogenase activity or to study the regulation of this metabolic pathway [1].

Solvent-Based Formulation for In Vitro Pharmacological Studies

With its high solubility in DMF and ethanol (50 mg/mL), 13,14-dihydro-15-keto PGD1 can be readily formulated for cell-based assays. This property facilitates its use in high-throughput screening or in studies where maintaining compound solubility in culture media is critical [1].

Application
Selection Property
Validation Focus
Platelet aggregation calibration studies
Moderate pathway inhibition potency
ADP-induced aggregation dose-response
15-Hydroxy PG dehydrogenase pathway probe
Theoretical metabolite identity
Enzyme activity assay validation
In vitro pharmacological solvent-based formulation
Organic solvent solubility profile
Stock solution stability and precipitation control

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